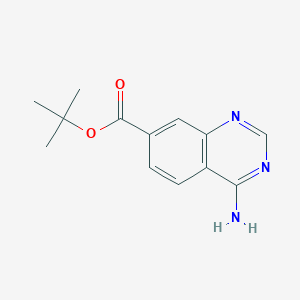

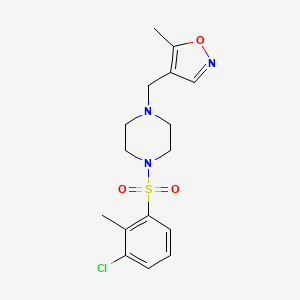

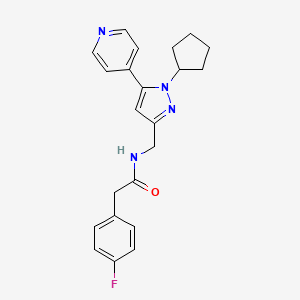

![molecular formula C22H19N5O5 B3014189 methyl 4-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate CAS No. 1251621-76-7](/img/structure/B3014189.png)

methyl 4-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, methyl 4-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate, is a derivative of the 1,2,4-triazolo[4,3-a]pyrazine class. This class of compounds has been explored for various biological activities, including anticonvulsant and neuroprotective effects. The compound features a triazolopyrazine core, which is a fused heterocyclic structure that has been shown to possess significant pharmacological potential.

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[4,3-a]pyrazine derivatives typically involves multi-step reactions starting from phenylacetonitriles or similar precursors. For instance, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines involves condensation, chlorination, and amination reactions . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed, with modifications to introduce the specific substituents such as the 2-methylphenoxy group and the acetylaminobenzoate moiety.

Molecular Structure Analysis

The molecular structure of related compounds, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, has been determined by X-ray crystallography, revealing extensive intermolecular hydrogen bonding and pi-pi stacking interactions . These structural features are important for the stability of the crystal lattice and may also influence the biological activity of the compounds by affecting their ability to interact with biological targets.

Chemical Reactions Analysis

The 1,2,4-triazolo[4,3-a]pyrazine core is amenable to various chemical modifications, which can significantly alter the compound's biological activity. For example, the introduction of antioxidant moieties has been shown to confer neuroprotective effects in models of neuropathic pain . The reactivity of the core structure with different reagents allows for the synthesis of a wide array of derivatives, potentially with diverse pharmacological profiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure, particularly the presence of functional groups capable of hydrogen bonding and the overall polarity of the molecule. These properties would affect the compound's solubility, stability, and its interaction with biological systems. The specific properties of this compound are not detailed in the provided papers, but can be inferred based on the properties of structurally related compounds .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Systems

Research demonstrates the use of related compounds in the synthesis of various heterocyclic systems. For instance, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has been utilized in preparing substituted fused pyrimidinones, illustrating a methodology that could be adapted for synthesizing derivatives involving the compound . Such derivatives have been applied in developing potential pharmaceuticals, highlighting the chemical's role in creating bioactive molecules (Toplak et al., 1999).

Antimicrobial Activities

Derivatives of the 1,2,4-triazole framework, such as those synthesized from ester ethoxycarbonylhydrazones, have shown antimicrobial activities. This suggests that modifications of the core compound could yield derivatives with potential as antimicrobial agents, offering pathways for new drug development (Bektaş et al., 2010).

Antiproliferative and Tubulin Inhibition

A particularly intriguing application is in cancer research, where similar compounds have been identified as tubulin polymerization inhibitors. For example, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate exhibited promising antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization, suggesting potential therapeutic applications in oncology (Minegishi et al., 2015).

Orientations Futures

The future research directions in this field could involve further exploration of [1,2,4]triazolo[4,3-a]quinoxaline derivatives for their potential as antiviral and antimicrobial agents . Additionally, further studies could be conducted to better understand the mechanism of action of these compounds .

Mécanisme D'action

Target of Action

The compound, also known as “methyl 4-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate”, is a heterocyclic compound . Heterocyclic compounds like this are known to bind readily in the biological system with a variety of enzymes and receptors , thus showing versatile biological activities.

Mode of Action

It’s known that triazole compounds, which this compound is a derivative of, can interact with their targets through the nitrogen atoms in their rings . These nitrogen atoms can bind to other elements in the biological system, leading to various changes .

Biochemical Pathways

Triazole compounds are known to show a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The optimization of similar compounds has focused on improving physical and pharmacokinetic properties, notably co-optimization of permeability and metabolic stability .

Result of Action

Triazole compounds are known to show a broad range of biological activities, suggesting that they may have various molecular and cellular effects .

Action Environment

The stability and efficacy of similar compounds have been optimized for various conditions .

Propriétés

IUPAC Name |

methyl 4-[[2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O5/c1-14-5-3-4-6-17(14)32-20-19-25-27(22(30)26(19)12-11-23-20)13-18(28)24-16-9-7-15(8-10-16)21(29)31-2/h3-12H,13H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJVSBHFCJGTNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

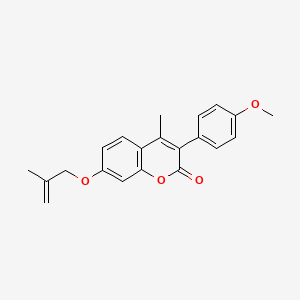

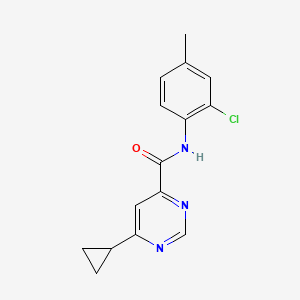

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-2-thiophenesulfonamide](/img/structure/B3014106.png)

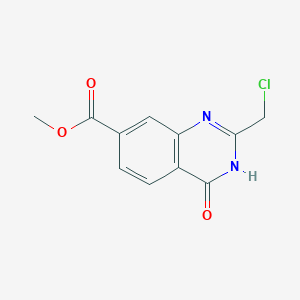

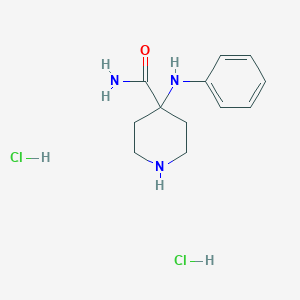

![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3014110.png)

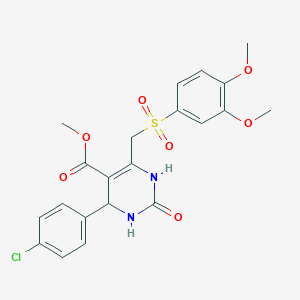

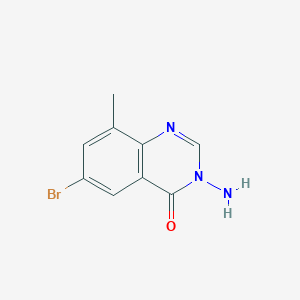

![7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3014111.png)

![Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)-](/img/structure/B3014119.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea](/img/structure/B3014121.png)